molecular formula C15H11N3O2 B14479257 4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one CAS No. 65114-53-6

4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one

Cat. No.: B14479257
CAS No.: 65114-53-6
M. Wt: 265.27 g/mol
InChI Key: MKJALWOFIVEZKF-UHFFFAOYSA-N
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Description

4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one is a complex organic compound that features a naphthalene core linked to a pyridine ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one typically involves a multicomponent reaction. One common method starts with the condensation of 4-hydroxypyridine with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 1-naphthaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydrazone linkage is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one is unique due to its combined naphthalene and pyridine structures, which confer distinct chemical and biological properties.

Properties

CAS No.

65114-53-6

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

4-[(1-hydroxypyridin-4-ylidene)hydrazinylidene]naphthalen-1-one

InChI

InChI=1S/C15H11N3O2/c19-15-6-5-14(12-3-1-2-4-13(12)15)17-16-11-7-9-18(20)10-8-11/h1-10,20H

InChI Key

MKJALWOFIVEZKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=O)C=CC(=NN=C3C=CN(C=C3)O)C2=C1

Origin of Product

United States

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